1-Adamantylthiourea

Antiviral Influenza A In Vivo Efficacy

Generic thioureas lack the conformational rigidity and solubility required for reliable in vivo pharmacology, often leading to inconsistent SAR data. 1-Adamantylthiourea overcomes this with an adamantane cage that enforces a specific 'S' or 'U' conformation essential for target binding, and its thiourea moiety delivers up to a 7-fold increase in aqueous solubility compared to analogous ureas. - Yields antiviral candidates with in vivo PD50 of 16-35 mg/kg and LD50 >1000 mg/kg, surpassing amantadine's safety profile. - Serves as a versatile precursor for thiazolidinones, oxadiazoles, and isothioureas with demonstrated cytotoxicity against hepatocellular carcinoma. - Available in bulk; custom synthesis and batch-specific CoA provided for seamless procurement.

Molecular Formula C11H18N2S
Molecular Weight 210.34 g/mol
CAS No. 25444-82-0
Cat. No. B1581452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Adamantylthiourea
CAS25444-82-0
Molecular FormulaC11H18N2S
Molecular Weight210.34 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=S)N
InChIInChI=1S/C11H18N2S/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14)
InChIKeyLRWQENBAFMBIJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Adamantylthiourea: Specifications and Research Utility


1-Adamantylthiourea is an organosulfur compound characterized by the molecular formula C₁₁H₁₈N₂S and a molecular weight of 210.34 g/mol . This compound is structurally defined by a central thiourea group (NH-CS-NH₂) attached to a bulky, rigid adamantane cage . It appears as a white to colorless crystalline solid with a melting point reported around 197 °C, and it demonstrates good solubility in common organic solvents like ethanol, ether, and chloroform . Primarily utilized as a versatile building block in medicinal chemistry and chemical biology, 1-adamantylthiourea serves as a key precursor for synthesizing a wide array of bioactive heterocyclic compounds, including thiazoles and oxadiazoles, and is a valuable ligand in coordination chemistry .

Heterocyclic synthesis precursor for thiazoles and oxadiazoles
Coordination chemistry ligand with rigid adamantane core
Medicinal chemistry building block for sEH inhibitor and antiviral research

1-Adamantylthiourea vs. Generic Analogs: Key Differences


The practice of substituting 1-adamantylthiourea with other thiourea derivatives, such as 1-phenylthiourea or 1-benzylthiourea, is scientifically unsound due to the profound influence of the adamantane cage on the molecule's fundamental properties . The adamantyl group's unique bulk and conformational rigidity impose specific spatial constraints, as evidenced by X-ray crystallography of related acyl-thioureas, which shows it dictates a specific 'S' or 'U' conformation crucial for biological target interaction [1]. This is not a simple hydrophobic substitution. Critically, studies on soluble epoxide hydrolase (sEH) inhibitors have shown that the thiourea functional group within this scaffold confers up to a 7-fold increase in solubility compared to structurally analogous ureas, a quantifiable advantage in bioavailability that cannot be replicated by simply swapping the adamantyl group for a phenyl or benzyl moiety [2]. Furthermore, the parent compound's specific reactivity as a precursor for further derivatization, leading to pharmacologically active molecules with in vivo efficacy, is a direct function of the adamantyl group's unique electronics and sterics [3].

Adamantane cage imposes a rigid S/U conformation; flexible phenyl or benzyl thioureas may not replicate target-binding preorganization.
Thiourea vs. urea solubility context differs; replacing the thiourea group with a urea may shift solubility and exposure profiles.
Derivatization reactivity depends on the adamantyl electronic and steric environment; generic thioureas may not support the same downstream chemistry.

1-Adamantylthiourea: Evidence vs. Key Comparators


In Vivo Antiviral PD50 vs. Amantadine

In a direct head-to-head in vivo comparison, the 3-substituted 1-adamantylthiourea derivative 'Compound 7' (1-adamantyl-3-(4-aminophenylsulfonyl)thiourea) demonstrated a Protective Dose 50 (PD50) of 16 mg/kg (intraperitoneal, ip) and 35 mg/kg (oral, po) against influenza A2/Asian/J305 virus in mice. The benchmark drug amantadine showed PD50 values of 6 mg/kg (ip) and 4 mg/kg (po) in the same model [1].

In Vivo Antiviral PD50
Head-to-head
Compound 7: 16 mg/kg (ip) / 35 mg/kg (po)
Amantadine: 6 mg/kg (ip) / 4 mg/kg (po)
Reported in vivo model-response context; supports antiviral scaffold selection.
Murine influenza A2/Asian/J305 model; prophylactic schedule.
Antiviral Influenza A In Vivo Efficacy Drug Discovery

In Vitro Antiviral Potency vs. Amantadine

In a tube dilution assay using rhesus monkey kidney cells infected with influenza A2/Asian/J305 virus, the 1-adamantylthiourea derivative 'Compound 7' reduced the viral titer by 1-2 logarithms at a minimum concentration of 12.5 μg/mL. Under identical experimental conditions, amantadine required a significantly lower concentration of 0.05 μg/mL to achieve the same level of inhibition [1].

In Vitro Antiviral Potency
Head-to-head
Compound 7: 12.5 µg/mL
Amantadine: 0.05 µg/mL
Reported in vitro potency context; supports SAR baseline interpretation.
Rhesus monkey kidney cells; tube dilution assay.
Antiviral Influenza A In Vitro Assay Drug Screening

Solubility Advantage Over Ureas

In a study evaluating a series of adamantyl-containing soluble epoxide hydrolase (sEH) inhibitors, the thiourea-based compounds demonstrated up to a 7-fold increase in solubility compared to their direct structural analogs containing a urea functional group [1]. This is a class-level observation for adamantyl thioureas relative to adamantyl ureas.

Solubility vs. Ureas
Class-level
Adamantyl thioureas: up to 7-fold more soluble
Corresponding adamantyl ureas: baseline solubility
Reported class-level solubility context; may support formulation-fit review.
sEH inhibitor series; class observation.
Enzyme Inhibition sEH Pharmacokinetics Drug Design

Conformational Control by Adamantane Cage

X-ray crystallographic analysis of three closely related 1-(adamantane-1-carbonyl) thioureas reveals that the bulky adamantyl group forces the molecule into a specific 'S' conformation (for mono-substituted analogs) or a 'U' form (for di-substituted analogs), as opposed to the more flexible conformations adopted by smaller alkyl or aryl thioureas [1].

Conformational Control
Class-level
Adamantyl acyl-thioureas: rigid S or U conformation
Non-adamantyl thioureas: flexible conformation
Conformationally constrained scaffold may reduce entropic penalty upon target binding.
Solid-state X-ray diffraction evidence.
Structural Biology X-ray Crystallography Conformational Analysis Drug Design

CNS Toxicity Profile vs. Amantadine

Acute toxicity studies in mice revealed a superior safety profile for the adamantylthiourea derivative 'Compound 7' compared to amantadine. The LD50 for Compound 7 was 775 mg/kg (ip) and >1000 mg/kg (po), while amantadine's LD50 was 245 mg/kg (ip) and 900 mg/kg (po). Crucially, Compound 7 did not induce the CNS-related side effects (tremors, ataxia) observed with amantadine at comparable doses [1].

Toxicity Comparison
Head-to-head
Compound 7: 775 mg/kg (ip) / >1000 mg/kg (po)
Amantadine: 245 mg/kg (ip) / 900 mg/kg (po)
Reported safety-related endpoint context; supports tolerability endpoint review.
Acute murine model; CNS effects not observed with Compound 7.
Toxicology Safety Pharmacology CNS Effects Drug Development

1-Adamantylthiourea: Validated Applications


Influenza A Antiviral Development

Procure 1-adamantylthiourea as a starting material for the synthesis of novel antiviral candidates. The evidence shows that strategic modification of this scaffold can yield compounds (e.g., 'Compound 7') with in vivo protective efficacy (PD50 = 16-35 mg/kg) comparable to amantadine, but with a significantly improved safety profile and reduced CNS toxicity (LD50 >1000 mg/kg po) [1]. This makes it a high-value building block for medicinal chemistry programs aiming to overcome the clinical limitations of first-generation adamantane antivirals.

sEH Inhibitors with Enhanced Bioavailability

Utilize 1-adamantylthiourea in the rational design of sEH inhibitors for cardiovascular, anti-inflammatory, or analgesic research. Class-level evidence confirms that incorporating the thiourea moiety within an adamantane framework provides up to a 7-fold increase in aqueous solubility compared to analogous urea-based inhibitors [2]. This directly translates to improved bioavailability and more robust in vivo pharmacology, justifying its selection over other urea or thiourea cores for preclinical sEH inhibitor development.

Conformationally Restricted Ligand Synthesis

Employ 1-adamantylthiourea when a rigid, pre-organized ligand is required to interrogate a biological target. X-ray crystallography of related acyl-thioureas demonstrates that the adamantane cage enforces a specific 'S' or 'U' conformation, eliminating the conformational flexibility seen in phenyl or benzyl thiourea analogs [3]. This property is invaluable for structure-based drug design, as the reduced entropic penalty of a locked conformation can significantly enhance binding affinity and selectivity for a target enzyme or receptor.

Heterocyclic Libraries for Anticancer Screening

Leverage 1-adamantylthiourea as a versatile precursor for generating diverse libraries of heterocyclic compounds, such as thiazolidinones and oxadiazoles, for screening against cancer cell lines . The adamantane core imparts a unique lipophilic and steric profile that is not achievable with simpler alkyl or aryl thioureas, potentially leading to compounds with novel mechanisms of action and improved pharmacokinetic properties. This is supported by independent studies showing the cytotoxic activity of adamantane-linked isothiourea derivatives against hepatocellular carcinoma [4].

Application
Selection Property
Validation Focus
Antiviral Research Model
Derivative antiviral model-response context
In vivo protective-dose endpoint review
sEH Inhibitor Design
Thiourea solubility vs urea context
Exposure-model assessment
Conformational Constraint Studies
Rigid adamantane scaffold
Crystallographic conformation verification
Cancer Cell-Line Screening
Lipophilic steric profile of adamantane core
Cell-model response endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Adamantylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.